methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate
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Overview
Description
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by its fused benzene and pyrazine rings, making it a significant structural unit in both chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction yields a quinoxaline derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. Green chemistry principles are often employed to minimize environmental impact. For instance, the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate or di-ammonium phosphate has been reported to be effective in the synthesis of quinoxaline derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxaline derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of cancer, tuberculosis, and other infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The compound induces apoptosis in cancer cells by causing cell cycle arrest and activating apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate include:
- Quinoxaline-2,3-dione
- Dihydroquinoxaline
- Substituted quinoxalines such as 2-methylquinoxaline and 3-phenylquinoxaline .
Uniqueness
What sets this compound apart is its unique combination of a phenyl group and a carboxylate ester, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)11-7-8-12-13(9-11)17-14(15(19)18-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |
InChI Key |
BRYIBBSGWGWHAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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